2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-difluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O4S/c20-13-4-6-15(21)18(10-13)28(25,26)22-14-5-3-12-7-8-23(16(12)11-14)19(24)17-2-1-9-27-17/h3-6,10-11,17,22H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLCZTYOQFPXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Tetrahydrofuran-2-carbonyl Group: The tetrahydrofuran-2-carbonyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a suitable tetrahydrofuran-2-carbonyl chloride.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,5-difluorobenzenesulfonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the indole or benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted indole or benzene derivatives.
Scientific Research Applications
2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Differences and Implications :
- Sulfonamide vs.
- Indoline vs. Indole : Saturation of the indole ring (indoline) in the target compound may reduce planarity and alter binding kinetics compared to aromatic indole derivatives.
- Substituent Effects: The tetrahydrofuran-2-carbonyl group in the target may improve solubility in polar solvents compared to benzophenone-containing analogs, which are more lipophilic .
Comparison with Sulfonylurea Herbicides ()
Sulfonylureas like triflusulfuron methyl and metsulfuron methyl share a sulfonamide moiety but differ significantly in scaffold and application:
Key Differences and Implications :
- Scaffold Diversity : The target’s indoline-benzenesulfonamide structure contrasts with the triazine-sulfonylurea backbone of herbicides, suggesting divergent biological targets.
- Fluorine Content: The target’s difluorobenzene may enhance blood-brain barrier penetration compared to non-fluorinated sulfonylureas, which are optimized for plant enzyme inhibition .
Research Findings and Hypothetical Insights
- Activity Prediction : The target’s fluorinated sulfonamide and indoline groups may confer selectivity for human kinases (e.g., VEGFR or EGFR) over the plant enzyme targets of sulfonylureas .
- Synthetic Challenges: The tetrahydrofuran-carbonyl group in the target compound could complicate synthesis compared to simpler benzophenone derivatives, requiring specialized coupling reagents or protecting-group strategies .
Biological Activity
2,5-Difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a synthetic organic compound belonging to the class of indole derivatives. This compound exhibits a complex structure that integrates multiple functional groups, including a benzenesulfonamide moiety and a tetrahydrofuran carbonyl substituent. Its unique chemical properties suggest significant potential for various biological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Difluorinated aromatic system : Enhances chemical stability and biological activity.
- Tetrahydrofuran ring : Provides unique steric and electronic properties that influence interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The binding affinity to these targets can lead to various effects, including:
- Inhibition of cell proliferation
- Induction of apoptosis in cancer cells
Molecular docking studies indicate favorable binding interactions with proteins associated with metabolic pathways and inflammation, suggesting its role as a potential therapeutic agent in cancer treatment and other diseases .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties :
- Antimicrobial Activity :
-
Enzyme Inhibition :
- Interacts with enzymes involved in metabolic pathways, potentially modulating their activity .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide | Structure | Contains a chloro group instead of difluorination |
| Sulfanilamide | Structure | A classic sulfonamide antibiotic |
| Indole-3-acetic acid | Structure | A plant hormone with an indole structure |
The combination of difluorination and the tetrahydrofuran carbonyl moiety may enhance its pharmacological profile compared to these similar compounds by improving solubility, stability, and selectivity towards biological targets .
Case Studies
Several studies have investigated the biological activity of this compound:
- Antitumor Activity Study :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
